molecular formula C26H22BrCl2N5O5 B4291772 4-[6-AMINO-5-CYANO-3-(3,4-DICHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE

4-[6-AMINO-5-CYANO-3-(3,4-DICHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE

Cat. No.: B4291772
M. Wt: 635.3 g/mol
InChI Key: SANLJFQTIHZQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-AMINO-5-CYANO-3-(3,4-DICHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-AMINO-5-CYANO-3-(3,4-DICHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its biological activity can be harnessed to develop new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its versatility makes it suitable for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[6-AMINO-5-CYANO-3-(3,4-DICHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[6-amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl acetate
  • Ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-5-cyano-2-methyl-4-(3-thienyl)-4H-pyran-3-carboxylate

Uniqueness

The uniqueness of 4-[6-AMINO-5-CYANO-3-(3,4-DICHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-[6-amino-5-cyano-3-(3,4-dichlorophenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-ethoxyphenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BrCl2N5O5/c1-2-37-19-11-14(9-16(27)23(19)38-26(35)34-5-7-36-8-6-34)20-15(12-30)24(31)39-25-21(20)22(32-33-25)13-3-4-17(28)18(29)10-13/h3-4,9-11,20H,2,5-8,31H2,1H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANLJFQTIHZQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC(=C(C=C4)Cl)Cl)N)C#N)Br)OC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrCl2N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[6-AMINO-5-CYANO-3-(3,4-DICHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE
Reactant of Route 2
4-[6-AMINO-5-CYANO-3-(3,4-DICHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE
Reactant of Route 3
4-[6-AMINO-5-CYANO-3-(3,4-DICHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
4-[6-AMINO-5-CYANO-3-(3,4-DICHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
4-[6-AMINO-5-CYANO-3-(3,4-DICHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE
Reactant of Route 6
4-[6-AMINO-5-CYANO-3-(3,4-DICHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE

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